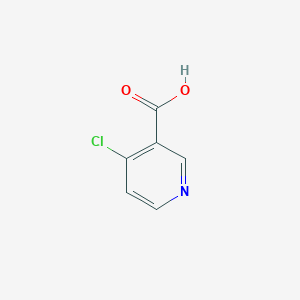

4-Chloronicotinic acid

Overview

Description

4-Chloronicotinic acid is a compound that has garnered interest due to its applications as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis and properties have been extensively studied in the field of organic chemistry.

Synthesis Analysis

The synthesis of chloronicotinic acids, including 4-Chloronicotinic acid, often involves reactions like oxidation, chlorination, and hydrolysis. Wei Xiao-lei (2010) synthesized 2-Chloronicotinic acid from 3-cyanopyridine with a high yield and purity, showcasing a typical approach for chloronicotinic acid synthesis (Wei Xiao-lei, 2010). Similar methods have been used by other researchers, like Shi Wei-bing (2009) and Sun Guo-dong (2011), indicating the versatility and effectiveness of these synthetic routes (Shi Wei-bing, 2009), (Sun Guo-dong, 2011).

Molecular Structure Analysis

The molecular structure of chloronicotinic acids, including 4-Chloronicotinic acid, has been analyzed using techniques like infrared and Raman spectroscopy. Karabacak and Kurt (2008) conducted a detailed study on 6-chloronicotinic acid, providing insights into the molecular structure and vibrational frequencies of chloronicotinic acids (M. Karabacak & M. Kurt, 2008).

Chemical Reactions and Properties

Chloronicotinic acids are intermediates in synthesizing various compounds, including medical antibiotics and agrochemicals. Bingbing Zhao et al. (2017) explored the synthesis of 2-Chloronicotinic acid derivatives, demonstrating the chemical versatility and reactivity of chloronicotinic acids (Bingbing Zhao et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, of chloronicotinic acids have been studied. For example, Zhenxiao Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents, providing valuable information on its physical properties (Zhenxiao Guo et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-Chloronicotinic acid, such as its reactivity in different chemical environments, have been a subject of research. Studies like those conducted by Li-Qun Jin et al. (2011) and Xiaoling Tang et al. (2018) on the biotransformation and biosynthesis of chloronicotinic acids provide insights into their chemical behavior and potential applications (Li-Qun Jin et al., 2011), (Xiaoling Tang et al., 2018).

Scientific Research Applications

Agriculture and Plant Protection : 4-Chloronicotinic acid derivatives, such as 2-chloronicotinic acid, have been shown to reduce root-knot severity and nematode population in chamomile plants, serving as a sustainable alternative to traditional nematicides (Pandey & Kalra, 2005).

Medical and Pesticide Applications : There is potential for 2-chloronicotinic acid in the fields of medicine and pesticides. Cyclocondensation is identified as a promising method for its synthesis (Wang Ping, 2006).

Corrosion Inhibition : 2-Chloronicotinic acid effectively inhibits aluminium corrosion in HCl medium, with its efficiency varying based on concentration and temperature (J. Bhat & V. D. Alva, 2009).

Drug and Agrochemical Synthesis : A method for synthesizing 2-chloronicotinic acid and its derivatives has been developed, showing potential in drugs and agrochemicals synthesis (Z. Min, 2003).

Anticancer Drug Intermediates : The synthesis of diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs, has been improved to achieve a high yield (Hehua Xiong et al., 2018).

Biotransformation in Pesticide Synthesis : Rhodococcus erythropolis ZJB-09149 transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, showing potential in the synthesis of pesticides and medicines (Liqun Jin et al., 2011).

Environmental Sample Analysis : A method for determining acetamiprid and its main metabolite 6-chloronicotinic acid in environmental samples has been developed, using ion chromatography and photoinduced fluorescence detection (Q. Subhani et al., 2020).

Solvent Polarity and Solute-Solvent Interaction Study : The study of 6-chloronicotinic acid in various solvents has contributed to understanding solvent polarity, hydrogen bond donor propensity, and solute-solvent interactions (Zhenxiao Guo et al., 2021).

Biocatalysis in Industrial Production : The Pa-Ami amidase from Pantoea sp. is being explored as a biocatalyst for the industrial production of 2-chloronicotinic acid, improving productivity and substrate conversion (R. Zheng et al., 2018).

Photocatalytic Degradation : The photocatalytic degradation of 6-chloronicotinic acid has been studied, offering insights into its environmental impact and degradation pathways (Romina Žabar et al., 2011).

Safety And Hazards

4-Chloronicotinic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with humans, exposed food, or food utensils should be avoided .

Future Directions

While specific future directions for 4-Chloronicotinic acid are not mentioned in the search results, it continues to be a valuable building block in the synthesis of various bioactive molecules. Its use in the synthesis of benzocanthinones and heterocyclic analogues of xanthone suggests potential applications in the development of new pharmaceuticals and agrochemicals .

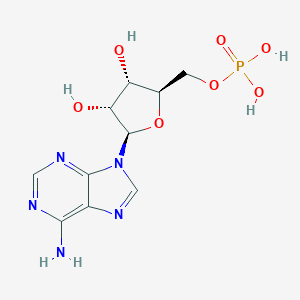

properties

IUPAC Name |

4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGVWZLCZERSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355921 | |

| Record name | 4-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloronicotinic acid | |

CAS RN |

10177-29-4 | |

| Record name | 4-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

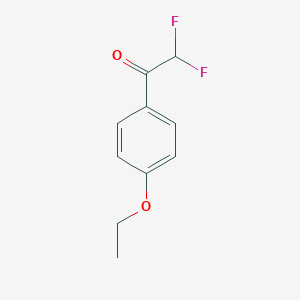

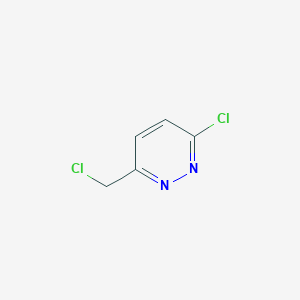

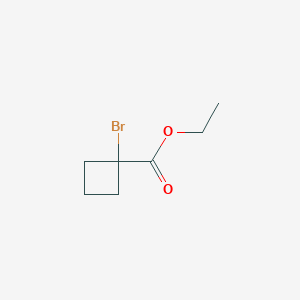

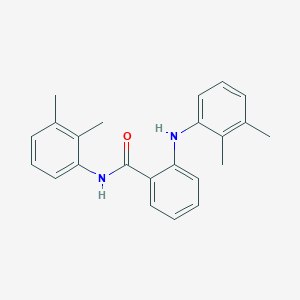

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

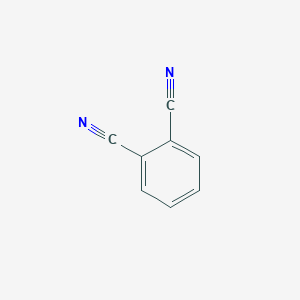

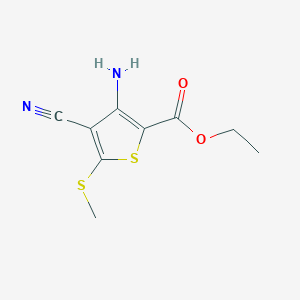

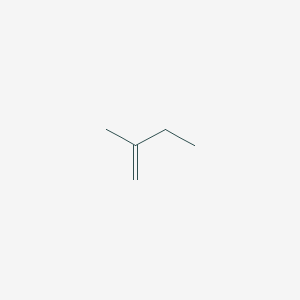

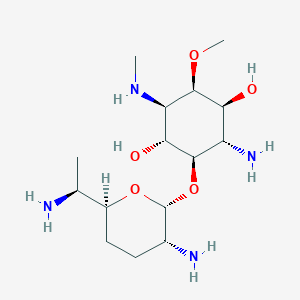

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)

![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)